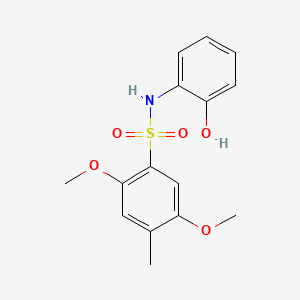

N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide

Description

N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Properties

IUPAC Name |

N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5S/c1-10-8-14(21-3)15(9-13(10)20-2)22(18,19)16-11-6-4-5-7-12(11)17/h4-9,16-17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWWECAGFVEXQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC=C2O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 2-aminophenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its antimicrobial and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

N-(2-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

N-(2-hydroxyphenyl)-1,8-naphthalimide: Used in fluorescence imaging and as a photostable dye.

N-(5-chloro-2-hydroxyphenyl)acetamide: Exhibits antimicrobial activity.

Uniqueness

N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical reactivity and biological activity

Biological Activity

N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and relevant case studies to provide a comprehensive overview of this compound's significance in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a substituted phenyl ring, making it structurally unique. The synthesis typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 2-aminophenol in the presence of a base like triethylamine. This reaction is conducted under controlled conditions to ensure high yield and purity of the final product.

Biological Activity

This compound exhibits various biological activities, including:

- Antimicrobial Properties : Research indicates that this compound may act against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

- Anti-inflammatory Effects : Preliminary studies suggest that it could inhibit inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

- Enzyme Inhibition : The compound has been explored for its ability to inhibit enzymes such as dipeptidyl peptidase IV (DPP IV), which plays a crucial role in glucose metabolism and is a target in diabetes management .

The mechanism by which this compound exerts its effects primarily involves its interaction with specific enzymes or receptors. The sulfonamide moiety mimics natural substrates, allowing the compound to bind effectively to enzyme active sites and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic outcomes.

Case Studies and Research Findings

A number of studies have investigated the biological activity of this compound:

- Antimicrobial Studies : In vitro assays demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens.

- Anti-inflammatory Research : A study focusing on inflammatory markers found that treatment with this compound reduced levels of pro-inflammatory cytokines in cell cultures, indicating its potential utility in managing inflammatory diseases .

- Enzyme Inhibition : Research involving molecular docking simulations revealed that this compound could effectively bind to DPP IV, showing promise as a multitarget ligand for diabetes treatment .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to related compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | Significant | DPP IV Inhibitor |

| Sulfanilamide | High | Moderate | Dihydropteroate Synthase Inhibitor |

| Benzamides | Variable | Low | Various Enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.